
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide
説明
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide, also known as CMT-3, is a synthetic compound that has been widely studied for its potential therapeutic applications. CMT-3 belongs to the family of thiosemicarbazones, which are organic compounds that possess a sulfur-nitrogen-carbon backbone.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis. This compound has been shown to bind to the active site of RR, thereby preventing the formation of deoxyribonucleotides, which are necessary for DNA replication and cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, or programmed cell death, by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. This compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In viral infections, this compound inhibits the replication of the virus by interfering with the viral RNA synthesis. In models of neurodegenerative diseases, this compound has been shown to protect against oxidative stress and inflammation, two processes that are implicated in the pathogenesis of these diseases.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to a high degree of purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound is a relatively toxic compound, and its use requires careful handling and disposal. In addition, this compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide. One area of research is the development of more potent and selective analogs of this compound that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the combination of this compound with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. Additionally, the potential use of this compound as a therapeutic agent for viral infections and neurodegenerative diseases warrants further investigation.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-formylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been studied for its antiviral properties, specifically against the human immunodeficiency virus (HIV). In addition, this compound has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-6-2-3-7(4-8(6)10)12-9(15)13-11-5-14/h2-5H,1H3,(H,11,14)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPFURGTBSNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-benzyl-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4707846.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707855.png)
![5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4707862.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4707881.png)
![1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B4707888.png)

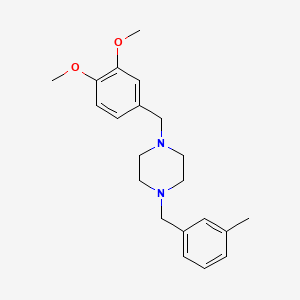

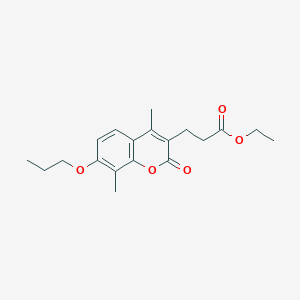
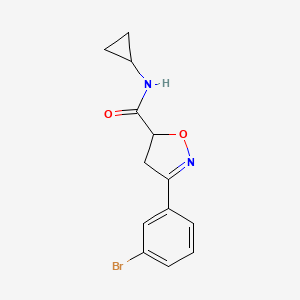
![ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4707917.png)
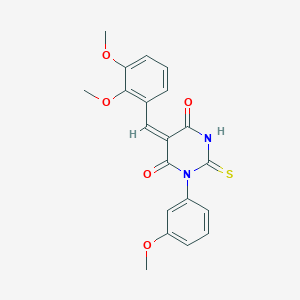
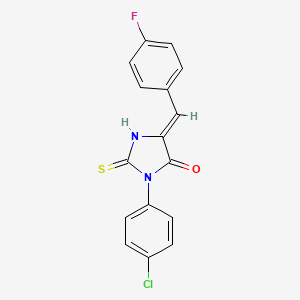
![3-(4-fluorobenzyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4707933.png)